molecular formula C8H13IN2O B2536073 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856077-70-7

4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2536073
CAS No.: 1856077-70-7
M. Wt: 280.109
InChI Key: QFAQYSYAVKTKJK-UHFFFAOYSA-N
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Description

4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is an organic compound with the chemical formula C8H13IN2O. This compound is characterized by the presence of an iodine atom at the 4th position, an isopropoxymethyl group at the 5th position, and a methyl group at the 1st position of the pyrazole ring. It is a solid compound with a white to pale yellow appearance and is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole can be achieved through a series of chemical reactions. One common method involves the iodination of a pyrazole precursor. The precursor can be synthesized through a Mannich reaction-cyclization sequence between succinaldehyde and imines, followed by iodination using iodine (I2) or N-iodosuccinimide (NIS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are also crucial due to the reactivity of iodine and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Iodination: Iodine (I2) or N-iodosuccinimide (NIS) are commonly used for iodination reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and other functional groups in the compound can form bonds with target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
  • 4-iodo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole

Uniqueness

4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropoxymethyl group at the 5th position and the methyl group at the 1st position distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties .

Properties

IUPAC Name

4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAQYSYAVKTKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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